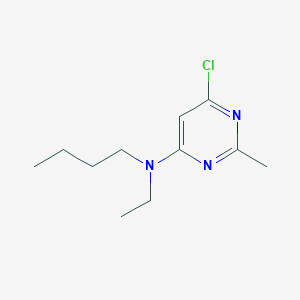

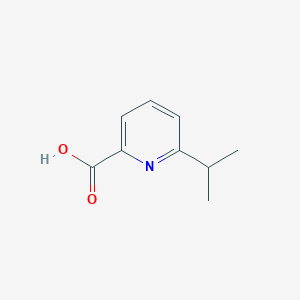

6-(Propan-2-yl)pyridine-2-carboxylic acid

カタログ番号 B1358173

CAS番号:

337904-77-5

分子量: 165.19 g/mol

InChIキー: KDGOODJXLHNGMS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

6-(Propan-2-yl)pyridine-2-carboxylic acid, also known as Ipriflavone, is a synthetic isoflavone that has gained attention for its potential health benefits. It was first synthesized in 1966 and has since been studied for its effects on bone health, cognitive function, and cancer prevention. In

科学的研究の応用

1. Synthesis and Structural Analysis

- Stereoselective Reductive Tetraallylation : 6-(Propan-2-yl)pyridine-2-carboxylic acid undergoes stereoselective reductive tetraallylation with triallylborane, yielding complex tetrahydropyridines with potential applications in organic synthesis (Bubnov et al., 1998).

- Formation of Copper(II) Complexes : It's used in the synthesis of optically pure 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, forming stable complexes with Cu(II) ions. These complexes have catalytic applications and have been characterized using X-ray diffraction (Drabina et al., 2010).

2. Catalytic and Chemical Reactivity

- Catalysis in Oxidation Reactions : The compound plays an unexpected role in manganese-based oxidation catalysis, where it decomposes in situ to pyridine-2-carboxylic acid, aiding in catalytic activity (Pijper et al., 2010).

- Efficient Synthesis of Pyridin-2(1H)-ones : It is used in the synthesis of 6-amino-substituted pyridin-2(1H)-ones, showing its significance in the development of novel organic compounds (Schirok et al., 2005).

3. Material Science and Supramolecular Chemistry

- Formation of Supramolecular Structures : In combination with other compounds, it contributes to the formation of complex structures with significant π–π stacking interaction, which is crucial in the study of supramolecular chemistry (Aghabozorg et al., 2008).

4. Biological and Pharmaceutical Applications

- Antimicrobial and Antioxidant Activity : Compounds synthesized from reactions involving this compound have shown moderate antifungal activity, highlighting its potential in antibacterial and antifungal applications (Rusnac et al., 2020).

特性

IUPAC Name |

6-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGOODJXLHNGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621296 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337904-77-5 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (15 mL) was added to a solution of 6-isopropylpicolinonitrile (example 85, step c) (1.23 g) in methanol (30 mL). The resulting mixture was heated at reflux for 17 h and allowed to cool to RT. The mixture was cautiously poured into sodium hydroxide solution (10M, 50 mL) and stirred at RT overnight. The reaction was concentrated and the pH adjusted to 5 using 2M HCl solution. The aqeuous mixture was extracted with chloroform (3×100 mL). The organic solutions were combined, washed with brine (100 mL), dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 0.94 g.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)